molecular formula C24H31N3O3 B051152 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate CAS No. 114319-11-8

2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate

Cat. No. B051152
CAS RN: 114319-11-8
M. Wt: 409.5 g/mol
InChI Key: XSJLVVSEXQXWNC-UHFFFAOYSA-N
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Description

2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Furthermore, this paper will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate is not fully understood. However, it has been suggested that the compound exerts its effects through its ability to scavenge free radicals and inhibit inflammatory pathways. Furthermore, it has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Furthermore, it has been shown to inhibit the activity of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate in lab experiments is its ability to scavenge free radicals and inhibit inflammatory pathways. Furthermore, it has been shown to possess anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer. Furthermore, it may be beneficial to investigate the potential toxicity of this compound in vivo and to develop strategies to mitigate its toxicity.

Scientific Research Applications

2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate has been extensively studied for its potential applications in various fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. Furthermore, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

114319-11-8

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate

InChI

InChI=1S/C24H31N3O3/c1-15(28)30-12-11-27-22-17(9-8-10-25-22)20(26-27)16-13-18(23(2,3)4)21(29)19(14-16)24(5,6)7/h8-10,13-14,29H,11-12H2,1-7H3

InChI Key

XSJLVVSEXQXWNC-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCCN1C2=C(C=CC=N2)C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)N1

SMILES

CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

synonyms

2-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate
BHPPE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 40 g of 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine in 300 ml of dimethylformamide are added 34,2 g of potassium carbonate and 31 g of 2-acetoxyethyl bromide, and the mixture is stirred at 60° C. for 11 hours. The resulting mixture is poured into ice-cold water and the precipitate is extracted with ethyl acetate and then the extract is washed with water, dried and concentrated. The resulting residue is recrystallized from isopropyl alcohol to give 43 g of 1-(2-acetoxyethyl)-3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine as white crystals, melting at 115°-116° C.
Name
3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5.2 g of the compound of Example 43 in 30 ml of chloroform is added 2.1 g of triethylamine, and the mixture is cooled and then stirred. To the reaction mixture is added dropwise 1.7 g of acetyl chloride below 0° C. over 5 minutes. After completion of the addition, the mixture is stirred at room temperature for 3 hours, and the reaction solution is washed with water, dried and concentrated. The residue is recrystallized from isopropyl alcohol to give 5 g of 1-(2-acetoxyethyl)-3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine as white crystals, melting at 115°-116° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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